1-[(2-NITROPHENOXY)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2-NITROPHENOXY)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a nitrophenoxy group
Preparation Methods
The synthesis of 1-[(2-NITROPHENOXY)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the nitrophenoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-[(2-NITROPHENOXY)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate specific molecular pathways. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-NITROPHENOXY)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-[(2-NITROPHENOXY)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as those containing pyrazole or piperidine rings. These comparisons can highlight the unique features of the compound, such as its specific functional groups and their effects on its chemical and biological properties. Similar compounds may include other pyrazole derivatives or piperidine-containing molecules.
Properties
IUPAC Name |
1-[(2-nitrophenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-19(2)11-14(12-20(3,4)23-19)21-18(26)15-9-10-24(22-15)13-29-17-8-6-5-7-16(17)25(27)28/h5-10,14,23H,11-13H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIACMHPAUISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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